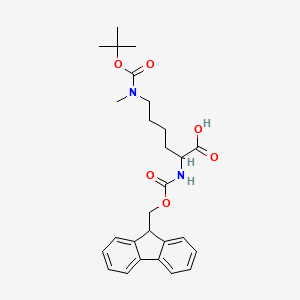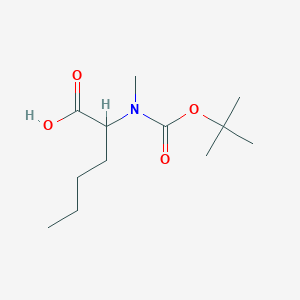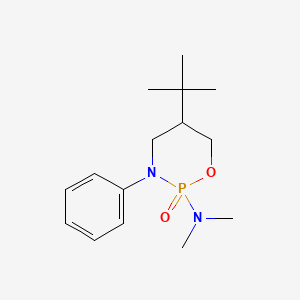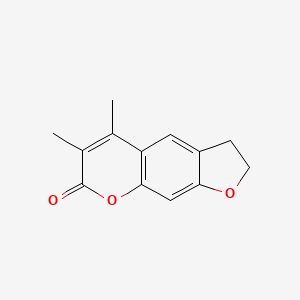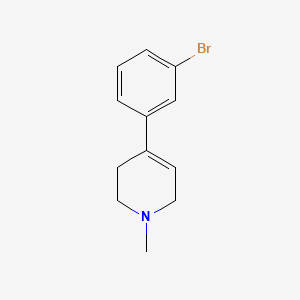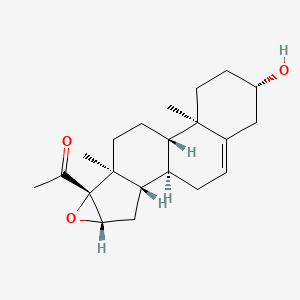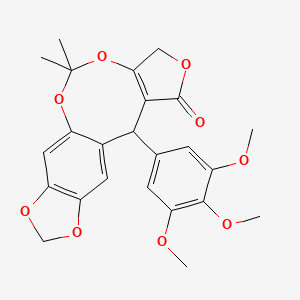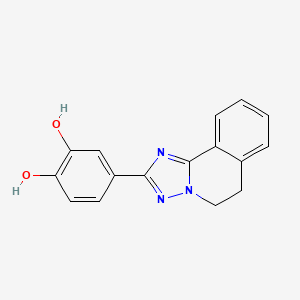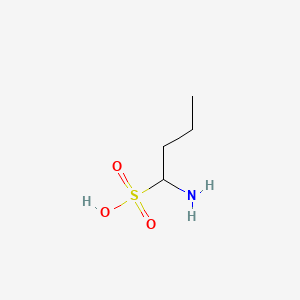
1-Amino-1-butanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-1-butanesulfonic acid is an organic compound characterized by the presence of an amino group and a sulfonic acid group attached to a butane chain
準備方法
Synthetic Routes and Reaction Conditions: 1-Amino-1-butanesulfonic acid can be synthesized through several methods. One common approach involves the reaction of butanesulfonic acid with ammonia under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process may also include purification steps such as crystallization or distillation to obtain the desired product in high purity.
化学反応の分析
Types of Reactions: 1-Amino-1-butanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.
Substitution: The compound can participate in substitution reactions where the amino or sulfonic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted butanesulfonic acid derivatives.
科学的研究の応用
1-Amino-1-butanesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to mimic natural amino acids.
Medicine: Research has explored its potential as a drug candidate for various therapeutic applications, including antimicrobial and anticancer agents.
作用機序
The mechanism by which 1-amino-1-butanesulfonic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it can interact with enzymes and proteins, altering their activity and function. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with target molecules.
類似化合物との比較
1-Amino-3-methyl-1-butanesulfonic acid: This compound has a similar structure but with a methyl group attached to the butane chain.
3-Amino-1-propanesulfonic acid: Another related compound with a shorter carbon chain.
Uniqueness: 1-Amino-1-butanesulfonic acid is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
特性
CAS番号 |
7478-91-3 |
|---|---|
分子式 |
C4H11NO3S |
分子量 |
153.20 g/mol |
IUPAC名 |
1-aminobutane-1-sulfonic acid |
InChI |
InChI=1S/C4H11NO3S/c1-2-3-4(5)9(6,7)8/h4H,2-3,5H2,1H3,(H,6,7,8) |
InChIキー |
XSHPANSJCYJKLE-UHFFFAOYSA-N |
正規SMILES |
CCCC(N)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


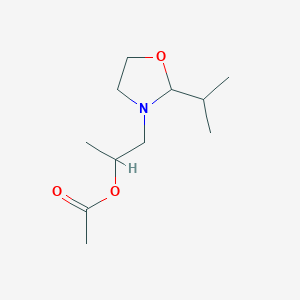
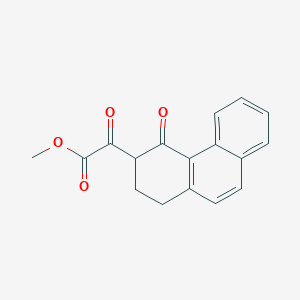
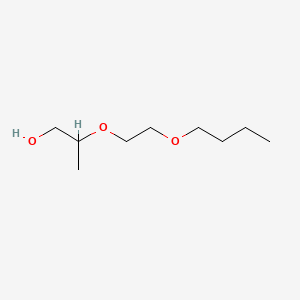
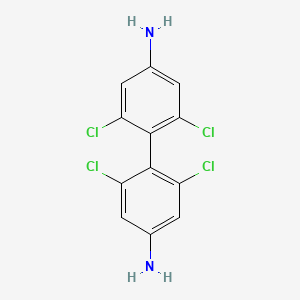

![1-[2-(Propylsulfanyl)phenyl]piperazine](/img/structure/B12807538.png)
